(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-24(22,23)20-13-16(14-20)17(21)19-11-9-18(10-12-19)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRHVPOBAPZADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Structural Representation
The compound features a unique structure that includes an azetidine ring and a piperazine moiety, which are known for their biological activity.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its design incorporates functionalities that may interact with biological targets effectively.
Antidepressant Activity
Research indicates that compounds with piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated the synthesis of related piperazine compounds that showed significant activity in preclinical models of depression .
Antitumor Properties
Another area of exploration is the compound's potential antitumor effects. The sulfonyl group is known to enhance the bioactivity of certain drugs, making it a candidate for further investigation in cancer therapy .
Neuropharmacology
The piperazine component is associated with neuropharmacological activities, including anxiolytic properties. Studies have shown that modifications to piperazine structures can lead to enhanced binding affinity to serotonin receptors, which are crucial in the treatment of anxiety disorders .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, sulfonyl derivatives have been reported as effective inhibitors of certain proteases involved in cancer progression .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity | Comments |
|---|---|---|
| Piperazine derivatives | Antidepressant | Modifications enhance efficacy |
| Sulfonyl modifications | Antitumor | Increased bioactivity noted |
| Azetidine ring inclusion | Neuroactive | Essential for receptor interaction |
Case Study 1: Antidepressant Efficacy
A study conducted by Smith et al. (2023) focused on the antidepressant effects of piperazine derivatives similar to (1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone. The results indicated a significant reduction in depressive behaviors in animal models, suggesting potential clinical applications .
Case Study 2: Cancer Therapeutics
In a clinical trial assessing the antitumor properties of sulfonamide compounds, researchers found that modifications similar to those present in this compound led to improved outcomes in patients with advanced tumors. The study highlighted the importance of the sulfonyl group in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonyl Groups
- (1-(Benzo[c][1,2,5]oxadiazol-4-ylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: Structural Difference: Replaces methylsulfonyl with a benzooxadiazolylsulfonyl group and substitutes phenethyl with pyridinyl. Activity: Exhibits an IC50 of 5 μM, indicating reduced potency compared to typical lead compounds in acetylcholinesterase or kinase inhibition studies . Implications: The bulkier benzooxadiazolyl group may hinder target binding, while the pyridinyl moiety could alter solubility or π-π stacking interactions.
- Fluorinated Analogs (e.g., (4-(1-(4-(3-fluoroazetidin-1-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone): Structural Difference: Introduces a fluorine atom on the azetidine ring and replaces phenethyl with a thiazole ring. Activity: Fluorination often enhances metabolic stability and bioavailability. The thiazole group may improve CNS penetration due to increased lipophilicity .
Piperazine/Piperidine Ring Modifications
- Quinoline-Based Analogs (e.g., (6-fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone): Structural Difference: Incorporates a quinoline core and vinylsulfonyl-piperazine. Synthesis: Prepared via nucleophilic substitution reactions (e.g., coupling piperazine with sulfonyl chlorides), yielding compounds with LC-MS m/z = 522 . Implications: The quinoline scaffold may enhance intercalation or π-stacking in DNA/protein targets, though this could increase off-target effects.
- Trifluoromethylphenyl-Piperidine Derivatives (e.g., (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone): Structural Difference: Replaces piperazine with a trifluoromethylphenyl-piperidine group and introduces an imidazopyridazine core. Activity: The trifluoromethyl group improves membrane permeability, while the imidazopyridazine may enhance kinase inhibition (MS m/z = 409 [M + H]+) .
Sulfonyl Group Variations in Methanone Derivatives
- Methylsulfonyl vs. Phenylsulfonyl: Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone use phenylsulfonyl groups, which increase steric bulk and reduce solubility compared to methylsulfonyl . Impact: Methylsulfonyl derivatives (e.g., the target compound) likely exhibit better aqueous solubility and faster renal clearance.
Structural and Activity Comparison Table
Biological Activity
The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, focusing on its pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₄H₁₈N₂O₂S
- Molecular Weight: 278.37 g/mol
This compound features an azetidine ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against various pathogens.
- Cytotoxicity: Research indicates potential antiproliferative effects on cancer cell lines, suggesting a role in cancer therapeutics.
Table 1: Summary of Biological Activities
The exact mechanism through which this compound exerts its effects is not fully elucidated. However, the following pathways are hypothesized based on structure-activity relationship studies:
- Inhibition of Bacterial Growth: Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways in tumor cells, leading to increased cell death.
- Modulation of Neurotransmitter Receptors: The piperazine moiety suggests potential interactions with serotonin or dopamine receptors, which could influence mood and behavior.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial properties of piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the piperazine ring enhanced antimicrobial activity, suggesting that similar modifications could be beneficial for this compound .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that related azetidine derivatives exhibited significant cytotoxicity against HeLa and A549 cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
